Tetrahydrothiophene

Catalog No.
S568692
CAS No.
110-01-0
M.F
C4H8S
M. Wt
88.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrothiophene

CAS Number

110-01-0

Product Name

Tetrahydrothiophene

IUPAC Name

thiolane

Molecular Formula

C4H8S

Molecular Weight

88.17 g/mol

InChI

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2

InChI Key

RAOIDOHSFRTOEL-UHFFFAOYSA-N

SMILES

C1CCSC1

Solubility

INSOLUBLE IN WATER; SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, BENZENE, IN ORGANIC SOLVENTS
Solubility in water: none

Synonyms

tetrahydrothiophene, THT, thiophene

Canonical SMILES

C1CCSC1

Energy Production

Scientific Field: Energy Science Application Summary: THT is used as an odorant in natural gas, which is crucial for detecting leaks and ensuring safety. Methods of Application: THT is added to natural gas in controlled amounts to provide a distinct smell, aiding in leak detection

Pharmaceutical Science

Scientific Field: Pharmaceutical Chemistry Application Summary: THT derivatives are synthesized for their potential biological activities, including medicinal properties. Methods of Application: Organocatalytic domino reactions are used to synthesize highly functionalized THT derivatives with excellent enantioselectivities . Results and Outcomes: These derivatives exhibit a wide range of biological activities, such as antioxidant activities and leukotriene antagonism, which are beneficial in drug development .

Nanoscience

Scientific Field: Nanotechnology Application Summary: THT is utilized in the synthesis of gold nanoparticles due to its adsorption properties on gold surfaces. Methods of Application: THT is used as a building block for chiral ligands in asymmetric catalysis, contributing to the synthesis of nanoparticles . Results and Outcomes: The use of THT has shown new and interesting properties when adsorbed to Au(110) surfaces, opening up new possibilities in nanoscience .

Environmental Science

Scientific Field: Environmental Chemistry Application Summary: THT’s role in odorizing natural gas has environmental implications, particularly in the context of hydrogen economy. Methods of Application: Experimental research is conducted to assess the impact of hydrogen additives on the stability of THT mixtures in methane and natural gas . Results and Outcomes: The findings help identify potential hazards for the safe use of gas from distribution networks, contributing to environmental safety .

Materials Science

Scientific Field: Materials Chemistry Application Summary: THT and its derivatives are important in the advancement of organic semiconductors and electronic devices. Methods of Application: THT derivatives are synthesized through heterocyclization of functionalized alkynes, which are used in organic materials science . Results and Outcomes: These derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .

Industrial Chemistry

Scientific Field: Industrial Chemistry Application Summary: THT is used as a corrosion inhibitor and intermediate in various chemical syntheses. Methods of Application: THT is involved in the synthesis of various epoxides and benzo[n.1.0]bicycloalkanes as a reagent or catalyst . Results and Outcomes: Its use in these processes contributes to the production of materials with specific properties required for industrial applications .

Biochemistry

Scientific Field: Biochemistry Application Summary: THT is involved in the synthesis of biologically active compounds, including essential coenzymes like biotin. Methods of Application: The synthesis of optically active THT derivatives is achieved through organocatalytic domino reactions, which are important for biochemical applications . Results and Outcomes: These derivatives have a broad spectrum of biological activities, such as inhibitors of copper amine oxidases and plant growth regulations, which are crucial for biochemical research .

Catalysis

Scientific Field: Catalysis Application Summary: THT serves as a building block for new chiral ligands in asymmetric catalysis, enhancing the synthesis of various compounds. Methods of Application: THT is used to develop chiral ligands that facilitate asymmetric catalysis, leading to the production of enantiomerically pure compounds . Results and Outcomes: The application of THT in catalysis has resulted in high enantioselectivities up to 96% ee, which is significant for industrial and pharmaceutical syntheses .

Natural Product Synthesis

Scientific Field: Organic Chemistry Application Summary: THT derivatives are utilized in the synthesis of natural products, contributing to the discovery of new medicinal compounds. Methods of Application: Natural product synthesis involves the use of THT derivatives as intermediates, enabling the construction of complex molecular architectures . Results and Outcomes: The use of THT in natural product synthesis has led to the development of compounds with various biological effects, aiding in medicinal chemistry .

Gold Nanoparticle Synthesis

Scientific Field: Nanomaterials Application Summary: THT and related thiophenes are key in the synthesis of gold nanoparticles due to their adsorption properties. Methods of Application: The adsorption of THT on gold surfaces is exploited to control the size and shape of gold nanoparticles, which is critical for their application in electronics and catalysis . Results and Outcomes: The properties of THT when adsorbed to gold surfaces have opened new possibilities in the field of nanomaterials, particularly in the synthesis of gold nanoparticles .

Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: THT is integral to the development of therapeutic agents due to its involvement in the synthesis of biologically active molecules. Methods of Application: THT derivatives are synthesized and tested for their potential as therapeutic agents, with a focus on their biological activities . Results and Outcomes: The exploration of THT in medicinal chemistry has led to the identification of compounds with a variety of biological effects, which are valuable for the advancement of new medications .

Renewable Energy

Scientific Field: Renewable Energy Application Summary: THT’s stability in gaseous mixtures makes it suitable for applications in the hydrogen economy, particularly in the context of renewable energy sources. Methods of Application: Research is conducted to assess the impact of hydrogen additives on the stability of THT in methane and natural gas mixtures . Results and Outcomes: The findings support the safe use of THT in gas mixtures, which is essential for the development of renewable energy infrastructures .

Tetrahydrothiophene is an organosulfur compound with the chemical formula C4H8S\text{C}_4\text{H}_8\text{S}. It features a five-membered saturated ring composed of four methylene groups and a sulfur atom, making it the saturated analog of thiophene. This compound is also known by several other names, including thiophane, thiolane, and tetramethylene sulfide. Tetrahydrothiophene is a colorless liquid characterized by a strong, unpleasant odor, and it is volatile at room temperature .

THT is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Flammability: THT is highly flammable with a low flash point and can readily ignite. It is crucial to work with it in well-ventilated areas away from heat sources and open flames [].
  • Toxicity: THT is harmful if inhaled, ingested, or absorbed through the skin. Exposure can cause irritation of the eyes, skin, and respiratory system. Additionally, high exposure can lead to central nervous system effects like dizziness, headache, and convulsions [].
  • Odor: The strong, unpleasant odor of THT can be a nuisance and may cause respiratory irritation in sensitive individuals [].
Due to its structure. It can undergo oxidation to yield sulfolane, a polar solvent:

C4H8S+2OC4H8SO2\text{C}_4\text{H}_8\text{S}+2\text{O}\rightarrow \text{C}_4\text{H}_8\text{SO}_2

Additionally, it reacts readily with alkyl halides in the presence of Brønsted acids, displaying reactivity similar to that of dialkyl sulfides . The compound also acts as a ligand in coordination chemistry, forming complexes such as chloro(tetrahydrothiophene)gold(I) .

Tetrahydrothiophene has shown some biological activity, particularly in natural products. For instance, it is found in several plants and has been identified as part of the structure of certain antibiotics produced by Streptomyces species. These antibiotics include albomycins, which contain tetrahydrothiophene rings. Additionally, tetrahydrothiophene derivatives have been studied for their potential pharmacological properties .

The primary method for synthesizing tetrahydrothiophene involves the reaction of tetrahydrofuran with hydrogen sulfide. This reaction usually occurs in the vapor phase and is catalyzed by alumina or other heterogeneous acid catalysts. The process allows for the separation and distillation of tetrahydrothiophene from the reaction mixture .

Tetrahydrothiophene has several applications due to its properties:

  • Odorant: It has been used as an odorant in liquefied petroleum gas (LPG) and natural gas to detect leaks, although its use has diminished in North America.
  • Solvent: It serves as a solvent in various chemical processes.
  • Chemical Intermediate: The compound is utilized in the synthesis of other chemicals and materials .

Studies on tetrahydrothiophene indicate that it can interact with strong oxidants like nitric acid and can generate heat when reacting with various compounds. It may also release hydrogen sulfide upon decomposition or reaction with acids. These interactions highlight the importance of handling this compound with care due to its potential hazards and reactivity .

Tetrahydrothiophene shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Characteristics
ThiopheneC4H4SAromatic compound; more stable; used in dyes and pharmaceuticals.
TetrahydrofuranC4H8OEther; used as a solvent; lacks sulfur atom.
Dimethyl sulfideC2H6SVolatile; used in agriculture; distinct odor compared to tetrahydrothiophene.
SulfolaneC4H8O2SPolar solvent; derived from tetrahydrothiophene oxidation; odorless.

Tetrahydrothiophene is unique due to its saturated ring structure, which contributes to its distinct physical properties and reactivity compared to these similar compounds .

Tetrahydrothiophene research has evolved considerably since its early documentation in the scientific literature. The compound was first substantially described in the Journal of the American Chemical Society in 1946, where it was referred to as "Thiophane". Initial investigations primarily focused on establishing basic structural characteristics and fundamental chemical properties.

As analytical techniques advanced through the mid-20th century, research expanded to include more detailed conformational analyses and spectroscopic characterization. The development of sophisticated instrumental methods, particularly NMR spectroscopy and mass spectrometry, provided more comprehensive insights into the molecular behavior of tetrahydrothiophene. By the turn of the 21st century, research had branched into diverse applications, from catalysis to materials science, reflecting the compound's versatility and importance in modern chemistry.

Scientific Significance in Heterocyclic Chemistry

Tetrahydrothiophene occupies a distinctive position within heterocyclic chemistry for several key reasons. As the saturated analog of thiophene and the sulfur counterpart to tetrahydrofuran (THF), it provides valuable comparative insights into how heteroatom substitution and ring saturation influence molecular properties. The compound belongs to the class of thiolanes, which are five-membered saturated rings containing four carbon atoms and one sulfur atom.

The electronic properties of tetrahydrothiophene differ significantly from those of its oxygen and nitrogen analogs. In tetrahydrothiophene, as in most five-membered heterocycles, the dipole is directed from the ring toward the heteroatom. This dipole orientation influences its reactivity patterns and interactions with other molecules, particularly in coordination chemistry where tetrahydrothiophene serves as a ligand through the lone pairs on sulfur.

Additionally, tetrahydrothiophene serves as an important building block for constructing more complex molecular architectures with applications in pharmaceutical development, polymer chemistry, and material science. Its presence in bioactive compounds such as biotin (vitamin H) illustrates the significance of the tetrahydrothiophene scaffold in biological systems.

Physical Description

Tetrahydrothiophene appears as a water-white liquid. About the same density as water and insoluble in water. Vapors heavier than air. Used as a solvent and to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

WATER-WHITE LIQUID

XLogP3

1.4

Boiling Point

121.0 °C
121.12 °C @ 760 MM HG
119-121 °C

Flash Point

55 °F (12 °C)
12 °C

Vapor Density

Relative vapor density (air = 1): 3.05

Density

0.9987 @ 20 °C/4 °C
Relative density (water = 1): 1.0

LogP

1.61 (LogP)
1.8 (estimated by method of Leo et al, 1971).
1.8

Odor

Stench.

Melting Point

-96.1 °C
-96.16 °C
-96.2 °C

UNII

744EHT13FM

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

EXPTL USE: AS INTRAMUSCULAR INJECTIONS FOR TREATING GASTROENTEROCOLITIS IN SWINE.

Vapor Pressure

18.40 mmHg
Vapor pressure, kPa at 25 °C: 2.4

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-01-0

Wikipedia

Tetrahydrothiophene

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Vapor-phase reaction of tetrahydrofuran and hydrogen sulfide over a heteropolyacid-promoted metal oxide catalyst followed by separation and distillation of tetrahydrothiophene.
Thiophene is reduced to tetrahydrothiophene by sodium in alcohol or ammonia, or with palladium, cobalt, molybdenum or rhenium catalysts under carefully controlled conditions.

General Manufacturing Information

Industrial gas manufacturing
Thiophene, tetrahydro-: ACTIVE
A DISCUSSION IS GIVEN ON WASTEWATER FORMED IN NATURAL GAS UNDERGROUND STORAGE RESERVOIRS; ON AIR POLLUTION & WASTEWATERS; ON METHODS FOR TREATMENTS OF WASTEWATERS AND THE PREVENTION & CONTROL OF AIR POLLUTION IN THE ODORIZATION OF NATURAL GAS WITH TETRAHYDROTHIOPHENE.

Analytic Laboratory Methods

THIOPHANE WAS DETERMINED BY THE HEAD-SPACE GAS CHROMATOGRAPHY TECHNIQUE IN SEWAGE EFFLUENTS.

Stability Shelf Life

The stability of six natural gas odorants including tetrahydrothiophene was examined using the simulated pipeline fading test.

Dates

Modify: 2023-08-15

Odorant Monitoring in Natural Gas Pipelines Using Ultraviolet-Visible Spectroscopy

Rossana Galassi, Christian Contini, Matteo Pucci, Ennio Gambi, Gabriele Manca
PMID: 32880187   DOI: 10.1177/0003702820960737

Abstract

The remote, timely and in-field detection of sulfured additives in natural gas pipelines is a challenge for environmental, commercial and safety reasons. Moreover, the constant control of the level of odorants in a pipeline is required by law to prevent explosions and accidents. Currently, the detection of the most common odorants (THT = tetrahydrothiophane; TBM = tertiary butyl mercaptan) added to natural gas streams in pipelines is made in situ by using portable gas chromatography apparatuses. In this study, we report the analysis of the ultraviolet spectra obtained by a customized ultraviolet spectrophotometer, named Spectra, for the in-field detection of thiophane and tertiary butyl mercaptan. Spectra were conceived to accomplish the remote analysis of odorants in the pipelines of the natural gas stream through the adoption of technical solutions aimed to adapt a basic bench ultraviolet spectrophotometer to the in-field analysis of gases. The remotely controlled system acquires spectra continuously, performing the quantitative determination of odorants and catching systemic or accidental variations of the gaseous mixture in different sites of the pipeline. The analysis of the experimental spectra was carried out also through theoretical quantum mechanical approaches aimed to detect and to correctly assign the nature of the intrinsic electronic transitions of the two odorants, thiophane and tertiary butyl mercaptan, that cause the ultraviolet absorptions. So far, these theoretical aspects have never been studied before. The absorption maxima of thiophane and tertiary butyl mercaptan spectra were computationally simulated through the usage of selected molecular models with satisfactory results. The good matches between the experimental and theoretical datasets corroborate the reliability of the collected data. During the tests, unexpected pollutants and accidental malfunctions have been detected and also identified by Spectra, making this instrument suitable for many purposes.


Trivalent sulfonium compounds (TSCs): Tetrahydrothiophene-based amphiphiles exhibit similar antimicrobial activity to analogous ammonium-based amphiphiles

Javier A Feliciano, Austin J Leitgeb, Cassandra L Schrank, Ryan A Allen, Kevin P C Minbiole, William M Wuest, Robert G Carden
PMID: 33516911   DOI: 10.1016/j.bmcl.2021.127809

Abstract

Recent advances in the development of quaternary ammonium compounds (QACs) have focused on new structural motifs to increase bioactivity, but significantly less studied has been the change from ammonium- to sulfonium-based disinfectants. Herein, we report the synthesis of structurally analogous series of quaternary ammonium and trivalent sulfonium compounds (TSCs). The bioactivity profiles of these compounds generally mirror each other, and the antibacterial activity of sulfonium-based THT-18 was found to be comparable to the commercial disinfectant, BAC. The development of these compounds presents a new avenue for further study of disinfectants to combat the growing threat of bacterial resistance.


Brønsted-base-catalyzed remote cascade reactivity of 2,4-dienones - asymmetric synthesis of tetrahydrothiophenes

Artur Przydacz, Rafał Kowalczyk, Łukasz Albrecht
PMID: 29022635   DOI: 10.1039/c7ob02397a

Abstract

This study demonstrates that the remote cascade functionalization of 2,4-dienones can be realized by employing Brønsted base catalysis. The developed cascade involving 1,6-addition followed by the intramolecular aldol reaction provides a straightforward access to polysubstituted tetrahydrothiophene derivatives of biological and synthetic importance. Target products, bearing three contiguous stereocenters including one quaternary, have been obtained with excellent yields (up to 98%) and with good to high stereocontrol (>20 : 1 dr, up to 97 : 3 er) with the reaction cascade being promoted by a simple and readily available cinchona alkaloid cinchonine.


Catalytic cyclometallation in steroid chemistry IV: Efficient method for the synthesis of tetrahydrothiophene, tetrahydroselenophen and cyclopentanone derivatives of (5α)-cholestane

Vladimir A D'yakonov, Regina A Tuktarova, Ilgiz I Islamov, Leonard M Khalilov, Usein M Dzhemilev
PMID: 26827630   DOI: 10.1016/j.steroids.2016.01.015

Abstract

Catalytic cycloalumination of (3β,5α)-3-vinylcholestane and (3α,5α)-3-allylcholestane with Et3Al catalyzed by Cp2ZrCl2 was performed for the first time to give previously unknown aluminacyclopentanes in ∼90% yield; these products were converted in situ to carbo- and heterocyclic (5α)-cholestane derivatives.


Diastereoselective Synthesis of Biheterocyclic Tetrahydrothiophene Derivatives via Base-Catalyzed Cascade Michael-Aldol [3 + 2] Annulation of 1,4-Dithiane-2,5-diol with Maleimides

Yuan Zhong, Shixiong Ma, Bai Li, Xianxing Jiang, Rui Wang
PMID: 26035462   DOI: 10.1021/acs.joc.5b00897

Abstract

A highly diastereoselective intermolecular [3 + 2] annulation of 1,4-dithiane-2,5-diol to maleimides has been developed by using DABCO as a catalyst, which provides a series of highly functionalized biheterocyclic tetrahydrothiophene derivatives containing tetrahydrothiophene and pyrolidine backbones in excellent yields and diastereoselectivities (up to 98% yield and >20:1 d.r.). The cascade Michael-aldol reaction is capable of tolerating organic solvents as well as water.


Diastereoselective synthesis of substituted tetrahydrothiophenes and -thiopyrans via thia-Prins cyclization reaction

Madhurjya Borah, Paramartha Gogoi, Kiran Indukuri, Anil K Saikia
PMID: 25674813   DOI: 10.1021/jo502831w

Abstract

Tetrahydrothiophenes and -thiopyrans have been efficiently synthesized from thioacrylates via thia-Prins cyclization reaction mediated by trimethylsilyltrifluoromethanesulfonate with good diastereoselectivity and in good to high yields.


Flavin-containing monooxygenase 3 (FMO3) role in busulphan metabolic pathway

Ibrahim El-Serafi, Ylva Terelius, Manuchehr Abedi-Valugerdi, Seán Naughton, Maryam Saghafian, Ali Moshfegh, Jonas Mattsson, Zuzana Potácová, Moustapha Hassan
PMID: 29121650   DOI: 10.1371/journal.pone.0187294

Abstract

Busulphan (Bu) is an alkylating agent used in the conditioning regimen prior to hematopoietic stem cell transplantation (HSCT). Bu is extensively metabolized in the liver via conjugations with glutathione to form the intermediate metabolite (sulfonium ion) which subsequently is degraded to tetrahydrothiophene (THT). THT was reported to be oxidized forming THT-1-oxide that is further oxidized to sulfolane and finally 3-hydroxysulfolane. However, the underlying mechanisms for the formation of these metabolites remain poorly understood. In the present study, we performed in vitro and in vivo investigations to elucidate the involvement of flavin-containing monooxygenase-3 (FMO3) and cytochrome P450 enzymes (CYPs) in Bu metabolic pathway. Rapid clearance of THT was observed when incubated with human liver microsomes. Furthermore, among different recombinant microsomal enzymes, the highest intrinsic clearance for THT was obtained via FMO3 followed by several CYPs including 2B6, 2C8, 2C9, 2C19, 2E1 and 3A4. In Bu- or THT-treated mice, inhibition of FMO3 by phenylthiourea significantly suppressed the clearance of both Bu and THT. Moreover, the simultaneous administration of a high dose of THT (200μmol/kg) to Bu-treated mice reduced the clearance of Bu. Consistently, in patients undergoing HSCT, repeated administration of Bu resulted in a significant up-regulation of FMO3 and glutathione-S-transfrase -1 (GSTA1) genes. Finally, in a Bu-treated patient, additional treatment with voriconazole (an antimycotic drug known as an FMO3-substrate) significantly altered the Bu clearance. In conclusion, we demonstrate for the first time that FMO3 along with CYPs contribute a major part in busulphan metabolic pathway and certainly can affect its kinetics. The present results have high clinical impact. Furthermore, these findings might be important for reducing the treatment-related toxicity of Bu, through avoiding interaction with other concomitant used drugs during conditioning and hence improving the clinical outcomes of HSCT.


Isolation and characterization of new onionins A2 and A3 from Allium cepa, and of onionins A1, A2, and A3 from Allium fistulosum

Toshihiro Nohara, Yukio Fujiwara, Rino Kudo, Koki Yamaguchi, Tsuyoshi Ikeda, Kotaro Murakami, Masateru Ono, Tetsuya Kajimoto, Motohiro Takeya
PMID: 25366317   DOI: 10.1248/cpb.c14-00461

Abstract

In this study, the new stable sulfur-containing compounds onionins A2 (1) and A3 (2) were isolated from the acetone extracts of the bulbs of Allium cepa L. and identified as the stereoisomers of onionin A1 discovered in our previous study. Their chemical structures, 3,4-dimethyl-5-(1E-propenyl)-tetrahydrothiophene-2-sulfenic acid-S-oxides, were characterized using various spectroscopic techniques. In addition, 1 and 2 together with onionin A1 were successfully isolated from the leaves of the Welsh onion, Allium fistulosum L. The onion-extracted fractions showed good potential to inhibit the polarization of M2 activated macrophages, indicating their possible ability to inhibit tumor cell proliferation.


Design and mechanism of tetrahydrothiophene-based γ-aminobutyric acid aminotransferase inactivators

Hoang V Le, Dustin D Hawker, Rui Wu, Emma Doud, Julia Widom, Ruslan Sanishvili, Dali Liu, Neil L Kelleher, Richard B Silverman
PMID: 25781189   DOI: 10.1021/jacs.5b01155

Abstract

Low levels of γ-aminobutyric acid (GABA), one of two major neurotransmitters that regulate brain neuronal activity, are associated with many neurological disorders, such as epilepsy, Parkinson's disease, Alzheimer's disease, Huntington's disease, and cocaine addiction. One of the main methods to raise the GABA level in human brain is to use small molecules that cross the blood-brain barrier and inhibit the activity of γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme that degrades GABA. We have designed a series of conformationally restricted tetrahydrothiophene-based GABA analogues with a properly positioned leaving group that could facilitate a ring-opening mechanism, leading to inactivation of GABA-AT. One compound in the series is 8 times more efficient an inactivator of GABA-AT than vigabatrin, the only FDA-approved inactivator of GABA-AT. Our mechanistic studies show that the compound inactivates GABA-AT by a new mechanism. The metabolite resulting from inactivation does not covalently bind to amino acid residues of GABA-AT but stays in the active site via H-bonding interactions with Arg-192, a π-π interaction with Phe-189, and a weak nonbonded S···O═C interaction with Glu-270, thereby inactivating the enzyme.


Two new bicyclic sulfoxides from Welsh onion

Toshihiro Nohara, Yukio Fujiwara, Tsuyoshi Ikeda, Kotaro Murakami, Masateru Ono, Mona El-Aasr, Daisuke Nakano, Junei Kinjo
PMID: 26676612   DOI: 10.1007/s11418-015-0947-z

Abstract

Newly identified bicyclic sulfoxides, welsonins A1 (1) and A2 (2), were isolated from acetone extracts of the bulbs of the Welsh onion (Allium fistulosum). In this study, the structures of 1 and 2, which are tetrahydrothiophene-S-oxide derivatives, were characterized by spectroscopic analysis. These compounds appeared to be derived from the coupling of 1-propenyl sulfenic acid and uronic acid. Welsonin A1 (1) showed the potential to suppress tumor-cell proliferation by inhibiting the polarization of alternatively activated M2 macrophages.


Explore Compound Types